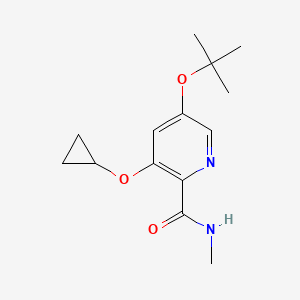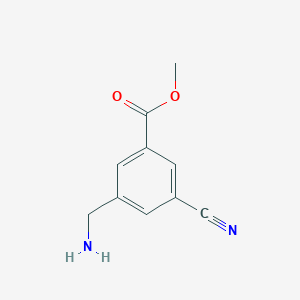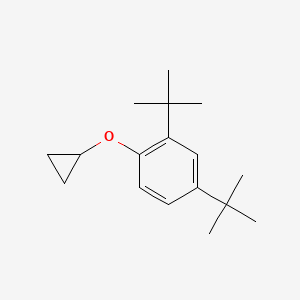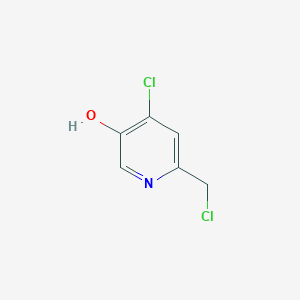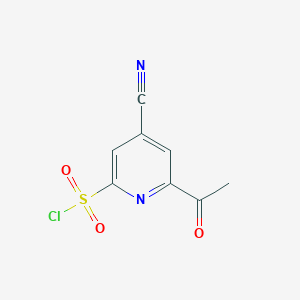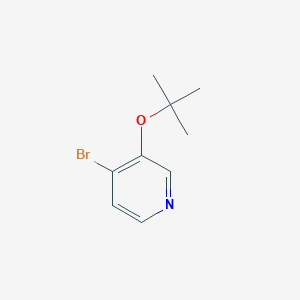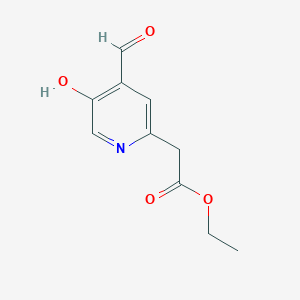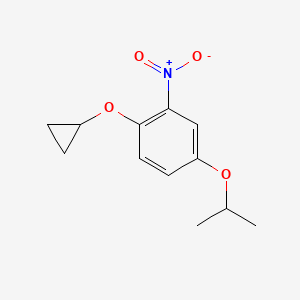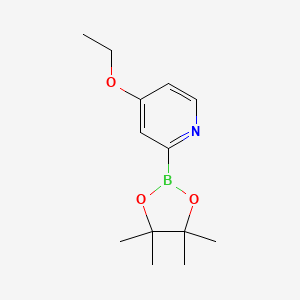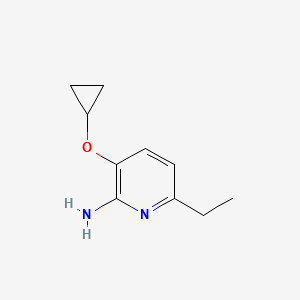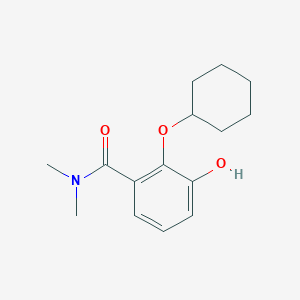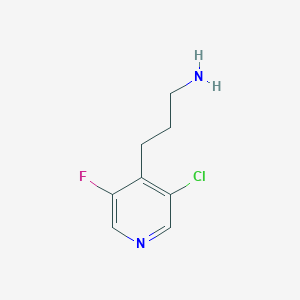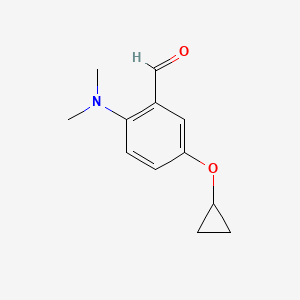
5-Cyclopropoxy-2-(dimethylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-(dimethylamino)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a cyclopropoxy group at the 5-position and a dimethylamino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclopropylation: The introduction of the cyclopropoxy group can be achieved through a cyclopropylation reaction. This involves the reaction of a suitable precursor with cyclopropyl halides under basic conditions.
Dimethylamination: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzaldehyde precursor.
Industrial Production Methods: Industrial production of 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde typically involves multi-step synthesis starting from commercially available benzaldehyde derivatives. The process includes:
Halogenation: Introduction of a halogen atom at the desired position on the benzaldehyde ring.
Cyclopropylation: Substitution of the halogen with a cyclopropoxy group.
Dimethylamination: Introduction of the dimethylamino group through nucleophilic substitution.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using dimethylamine and suitable leaving groups.
Major Products:
Oxidation: Formation of 5-Cyclopropoxy-2-(dimethylamino)benzoic acid.
Reduction: Formation of 5-Cyclopropoxy-2-(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving aldehyde and amine groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals that target specific biological pathways. The compound’s structural features may allow for the design of drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde involves its interaction with molecular targets through its aldehyde and amine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-Dimethylaminobenzaldehyde: Similar structure but with the dimethylamino group at the 4-position.
2-Cyclopropylbenzaldehyde: Similar structure but without the dimethylamino group.
5-Cyclopropoxybenzaldehyde: Similar structure but without the dimethylamino group.
Uniqueness: 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12-6-5-11(7-9(12)8-14)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
Clave InChI |
ZCJTYVMQLDAFCY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)OC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


